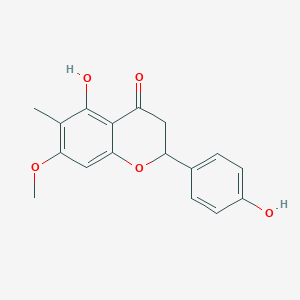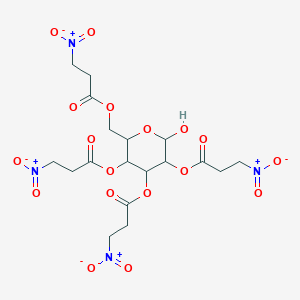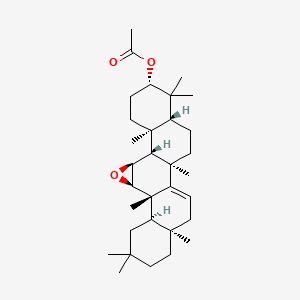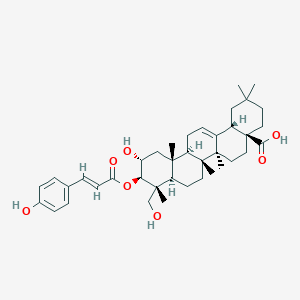
PB-22-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PB-22-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of PB-22 by GC- or LC-mass spectrometry (MS). PB-22 is an analog of JWH 018 which differs by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Cancer Research
Golden Berry-Derived 4β-hydroxywithanolide E for Selectively Killing Oral Cancer Cells
- Study Focus : This study evaluates the potential of 4β-hydroxywithanolide (4βHWE) for selectively killing cancer cells and elucidates its related mechanisms.
- Key Findings : 4βHWE was effective in selectively inducing apoptosis in cancer cells, especially oral cancer cells, through mechanisms involving oxidative stress, DNA damage, and apoptosis signaling pathways (Chiu et al., 2013).
2. Geology and Isotope Analysis
Pb Isotopic Analysis of Standards and Samples
- Study Focus : The study focuses on Pb isotope analytical methods using a 207Pb–204Pb double spike and a double-focusing MC-ICP-MS.
- Key Findings : The methodology presented provides high precision in Pb isotopic data, important for geological studies and isotopic analysis (Baker et al., 2004).
3. Nanotechnology
Cellulose Nanofiber Backboned Prussian Blue Nanoparticles for Radioactive Cesium Elimination
- Study Focus : Development of cellulose nanofiber backboned Prussian blue nanoparticles for the elimination of radioactive cesium.
- Key Findings : This nanocomposite shows high tolerance to water and has a significant capability for absorbing radioactive cesium ions, useful in environmental decontamination (Vipin et al., 2016).
4. Biosensing Applications
Recent Progress in Prussian Blue Films for Electrochemical Biosensing
- Study Focus : The study reviews recent progress in Prussian blue nanostructures and their application in biosensor construction.
- Key Findings : Prussian blue films have shown increased properties in biosensing applications due to their advanced catalysis, biocompatibility, selectivity, and stability (Chu et al., 2017).
Propriétés
Nom du produit |
PB-22-d9 |
|---|---|
Formule moléculaire |
C23H13D9N2O2 |
Poids moléculaire |
367.5 |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
Clé InChI |
ZAVGICCEAOUWFM-YGYNLGCDSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C4=C3C=CC=C4 |
Synonymes |
QUPIC-d9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)





